molecular formula C13H20F3NO4 B8273003 1-tert-Butyl 3-ethyl trans-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

1-tert-Butyl 3-ethyl trans-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Cat. No. B8273003
M. Wt: 311.30 g/mol
InChI Key: DDLYEPHICIJRBB-UHFFFAOYSA-N
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Patent
US07820699B2

Procedure details

107.2 (3RS,4SR)-4-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (9.76 g) was dissolved in THF/water (1:1 10 ml) and LiOH (0.826 g) was added to the emulsion. The mixture was stirred for 18 h at 25° C. The reaction mixture was then diluted with CH2Cl2 (50 ml) and treated with HCl (1N, 20 ml). The aqueous phase was extracted twice with CH2Cl2 (20 ml) and the combined organic layers were dried over Na2SO4, filtered and evaporated to dryness to yield (3RS,4SR)-4-trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester (5.8 g) as light yellow solid. MS 284.3 ([M+H]+).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.826 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH:10]([C:11]([F:14])([F:13])[F:12])[CH2:9][N:8]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:7]1)=[O:5])C.[Li+].[OH-].Cl>C1COCC1.O.C(Cl)Cl>[C:18]([O:17][C:15]([N:8]1[CH2:9][CH:10]([C:11]([F:14])([F:12])[F:13])[CH:6]([C:4]([OH:5])=[O:3])[CH2:7]1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.76 g
Type
reactant
Smiles
C(C)OC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0.826 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with CH2Cl2 (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820699B2

Procedure details

107.2 (3RS,4SR)-4-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (9.76 g) was dissolved in THF/water (1:1 10 ml) and LiOH (0.826 g) was added to the emulsion. The mixture was stirred for 18 h at 25° C. The reaction mixture was then diluted with CH2Cl2 (50 ml) and treated with HCl (1N, 20 ml). The aqueous phase was extracted twice with CH2Cl2 (20 ml) and the combined organic layers were dried over Na2SO4, filtered and evaporated to dryness to yield (3RS,4SR)-4-trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester (5.8 g) as light yellow solid. MS 284.3 ([M+H]+).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.826 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH:10]([C:11]([F:14])([F:13])[F:12])[CH2:9][N:8]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:7]1)=[O:5])C.[Li+].[OH-].Cl>C1COCC1.O.C(Cl)Cl>[C:18]([O:17][C:15]([N:8]1[CH2:9][CH:10]([C:11]([F:14])([F:12])[F:13])[CH:6]([C:4]([OH:5])=[O:3])[CH2:7]1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.76 g
Type
reactant
Smiles
C(C)OC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0.826 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with CH2Cl2 (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.